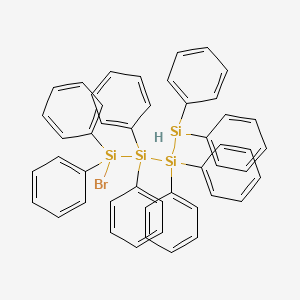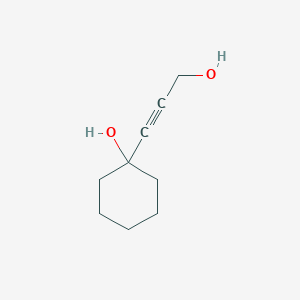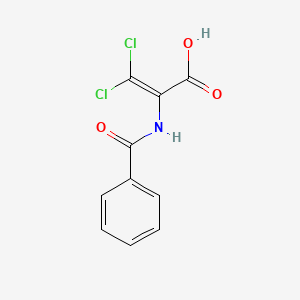
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H41BrSi4 and a molecular weight of 810.11 g/mol . This compound is characterized by its tetrasilane backbone, where each silicon atom is bonded to two phenyl groups, and one of the silicon atoms is further bonded to a bromine atom. The presence of multiple phenyl groups imparts significant steric hindrance, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of octaphenyltetrasilane with a brominating agent. One common method is the bromination of octaphenyltetrasilane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as , , or . For example, reacting with an amine can yield the corresponding .
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions, leading to the formation of .
Reduction Reactions: The compound can be reduced using reducing agents like to form .
Common reagents and conditions used in these reactions include Lewis acids for catalysis, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science: It is used in the synthesis of novel organosilicon polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various functionalized silanes and siloxanes, which are valuable intermediates in organic synthesis.
Catalysis: It is employed as a ligand or catalyst in certain transition metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Biological Studies:
Mecanismo De Acción
The mechanism by which 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The phenyl groups provide steric protection, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Lacks the bromine atom, making it less reactive in substitution reactions.
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Similar structure but with chlorine atoms, which have different reactivity compared to bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
21081-82-3 |
|---|---|
Fórmula molecular |
C48H41BrSi4 |
Peso molecular |
810.1 g/mol |
Nombre IUPAC |
bromo-[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H41BrSi4/c49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(45-33-17-5-18-34-45,46-35-19-6-20-36-46)50(41-25-9-1-10-26-41)42-27-11-2-12-28-42/h1-40,50H |
Clave InChI |
ABJZKWKOHMOUEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)

![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)



![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)

![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
